Terephthalylidene bis(p-nonylaniline)
Description
Contextual Significance of Terephthalylidene bis(p-nonylaniline) within Liquid Crystalline Systems
Terephthalylidene bis(p-nonylaniline) is a thermotropic liquid crystal, meaning its distinct phases are induced by changes in temperature. The significance of this compound lies in its exhibition of a variety of liquid crystalline phases, including nematic and multiple smectic phases. The specific arrangement and order of the molecules in these phases give rise to unique optical and physical properties.
The terephthalylidene-bis-p-n-alkylaniline (TBAA) series is known for its complex polymorphism, with different members of the series (depending on the length of the alkyl chain) displaying a range of smectic phases such as Smectic A, Smectic C, Smectic F, Smectic G, and Smectic H in addition to the nematic phase. researchgate.netresearchgate.net The nonylaniline derivative (n=9 in the TBAA series) is of particular interest as it contributes to the systematic study of how the alkyl chain length influences the type and temperature range of these mesophases. electronicsandbooks.com
Research has shown that the stability and type of the mesophase are highly dependent on the molecular architecture, including the length of the terminal chains. electronicsandbooks.com For instance, studies on the TBAA series have revealed that the transition from a smectic A to a smectic C phase can change from a first-order to a second-order transition depending on the alkyl chain length. researchgate.net The investigation of Terephthalylidene bis(p-nonylaniline) provides crucial data points for understanding these subtle yet significant transitions.
The following interactive table summarizes the phase transitions observed in Terephthalylidene bis(p-nonylaniline) (TBAA9).
| Transition | Temperature (°C) |
| Smectic G - Smectic F | 126.5 |
| Smectic F - Smectic C | 134.0 |
| Smectic C - Nematic | 179.5 |
| Nematic - Isotropic | 215.5 |
Note: The data presented is based on density and thermal expansion coefficient studies. electronicsandbooks.com Transition temperatures can vary slightly depending on the experimental technique and purity of the sample.
Historical Perspective and Evolution of Research on Terephthalylidene-Based Liquid Crystals
The study of liquid crystals dates back to the late 19th century, but the systematic investigation of specific families of liquid crystalline compounds, such as the terephthalylidene-based series, gained momentum in the latter half of the 20th century. researchgate.net The initial research in this area was largely focused on the synthesis of new mesogenic compounds and the characterization of their basic liquid crystalline properties.
The terephthalylidene-bis-p-n-alkylaniline (TBAA) series, including the nonylaniline derivative, became a subject of interest due to the rich variety of smectic phases they exhibited. researchgate.net Early studies often employed techniques like polarized optical microscopy (POM) to identify the different liquid crystal textures and differential scanning calorimetry (DSC) to determine the transition temperatures and associated enthalpy changes.
As experimental techniques advanced, so did the depth of research into these materials. High-resolution X-ray diffraction studies, for instance, allowed for a more detailed understanding of the molecular arrangement within the different smectic layers. Furthermore, density studies have been instrumental in characterizing the nature of the phase transitions, distinguishing between first-order and second-order transitions, and investigating pre-transitional effects. researchgate.netelectronicsandbooks.com The evolution of research on terephthalylidene-based liquid crystals reflects the broader progress in materials science, moving from qualitative observation to quantitative characterization and theoretical modeling of molecular behavior.
Scope and Objectives of Academic Inquiry into Terephthalylidene bis(p-nonylaniline)
The academic inquiry into Terephthalylidene bis(p-nonylaniline) and the broader TBAA series is driven by several key objectives that are central to the field of liquid crystal science.
A primary goal is to fundamentally understand the relationship between molecular structure and the resulting liquid crystalline properties. By systematically varying the alkyl chain length in the TBAA series, researchers can elucidate how this structural modification influences the type of mesophases formed, the transition temperatures between them, and their thermodynamic properties. electronicsandbooks.com
Another significant objective is the detailed characterization of the various phase transitions. This includes determining the order of the transition (first or second order), which provides insights into the underlying molecular dynamics and intermolecular interactions. researchgate.net Studies often focus on phenomena such as pre-transitional effects, where the system exhibits properties of the upcoming phase even before the transition temperature is reached.
Furthermore, the investigation of the physical properties of each phase, such as density and thermal expansion coefficients, is crucial. electronicsandbooks.com This data is not only important for fundamental scientific understanding but also for the potential application of these materials in various technologies. While direct applications of Terephthalylidene bis(p-nonylaniline) are not the primary focus of the foundational research discussed, the knowledge gained contributes to the broader design and development of liquid crystal materials for displays, sensors, and other advanced optical and electronic devices. The rich polymorphism of the TBAA series makes it an excellent model system for testing and refining theoretical models of liquid crystal behavior.
Properties
IUPAC Name |
N-(4-nonylphenyl)-1-[4-[(4-nonylphenyl)iminomethyl]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N2/c1-3-5-7-9-11-13-15-17-33-23-27-37(28-24-33)39-31-35-19-21-36(22-20-35)32-40-38-29-25-34(26-30-38)18-16-14-12-10-8-6-4-2/h19-32H,3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFLBDQPHZYEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Terephthalylidene Bis P Nonylaniline and Its Homologs
General Synthetic Routes for Schiff Base Liquid Crystals
The synthesis of Schiff base liquid crystals, a class to which Terephthalylidene bis(p-nonylaniline) belongs, is predominantly achieved through a condensation reaction. This reaction typically involves an aldehyde or a ketone and a primary amine, leading to the formation of an azomethine or imine group (-C=N-). This linkage is a characteristic feature of Schiff bases.
The general synthetic scheme for Terephthalylidene bis(p-alkylanilines) involves the reaction of terephthaldehyde with two equivalents of a 4-n-alkylaniline. The reaction is typically carried out in a suitable solvent, such as absolute ethanol, and may be catalyzed by a few drops of a weak acid, like glacial acetic acid, to facilitate the dehydration process. The mixture is usually refluxed for several hours to ensure the completion of the reaction. The product, a Schiff base, often precipitates from the solution upon cooling and can be purified by recrystallization.
Optimized Synthetic Pathways for Terephthalylidene bis(p-nonylaniline) Analogs
For the specific synthesis of Terephthalylidene bis(p-nonylaniline) and its analogs, the foundational reaction remains the condensation of terephthaldehyde with the corresponding 4-n-alkylaniline. scilit.com The C1 to C8 and C10 homologs of this series have been successfully prepared using this method. scilit.com
An optimized and efficient method for the preparation of the precursor, 4-n-alkylanilines, is a crucial first step. Once the desired 4-n-nonylaniline is obtained, it is reacted with terephthaldehyde in a 2:1 molar ratio. The reaction is typically conducted in refluxing absolute ethanol. The resulting Terephthalylidene bis(p-nonylaniline) can then be isolated and purified. While specific yields for the nonyl homolog are not detailed in the readily available literature, this pathway is established for the synthesis of the broader homologous series.
| Reactant 1 | Reactant 2 | Product |
| Terephthaldehyde | 4-n-nonylaniline | Terephthalylidene bis(p-nonylaniline) |
| O=CH-C₆H₄-CH=O | H₂N-C₆H₄-(CH₂)₈CH₃ | CH₃(CH₂)₈-C₆H₄-N=CH-C₆H₄-CH=N-C₆H₄-(CH₂)₈CH₃ |
Characterization Techniques for Synthetic Verification of Terephthalylidene bis(p-nonylaniline)
A battery of analytical techniques is employed to confirm the successful synthesis and purity of Terephthalylidene bis(p-nonylaniline) and to investigate its liquid crystalline properties.
Spectroscopic Methods:
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the synthesized molecule. A key indicator of a successful Schiff base synthesis is the appearance of a characteristic absorption band for the imine (C=N) bond, typically in the range of 1610-1630 cm⁻¹. The disappearance of the C=O stretching band from terephthaldehyde and the N-H stretching bands from 4-n-nonylaniline further confirms the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum, the appearance of a singlet for the azomethine protons (-CH=N-) is a definitive sign of Schiff base formation. The integration of signals corresponding to the aromatic and aliphatic protons should align with the expected structure. ¹³C NMR will show a characteristic signal for the imine carbon.
Thermal Analysis:
Differential Scanning Calorimetry (DSC): DSC is a crucial technique for identifying the phase transitions of the liquid crystal. By measuring the heat flow into or out of a sample as a function of temperature, one can determine the temperatures and enthalpy changes associated with transitions between crystalline, various liquid crystalline (mesophases), and isotropic liquid phases. For the homologous series of terephthalylidene-bis-p-n-alkylanilines, various smectic and nematic phases have been observed. researchgate.net For instance, a related compound, Terephthalylidene-bis-p-n-dodecylaniline, exhibits smectic C, I, F, and G phases. researchgate.net
Polarizing Optical Microscopy (POM): POM is used to visually observe the different liquid crystalline phases and their characteristic textures. As the sample is heated and cooled, the transitions between different mesophases can be identified by distinct changes in the observed textures under polarized light.
The table below summarizes the expected characterization data for a compound in the Terephthalylidene bis(p-alkylaniline) series, based on general knowledge of Schiff base liquid crystals.
| Technique | Expected Observation for Terephthalylidene bis(p-nonylaniline) |
| FT-IR | Presence of a C=N stretching band (approx. 1610-1630 cm⁻¹). Absence of C=O and N-H stretching bands from reactants. |
| ¹H NMR | Signal for azomethine proton (-CH=N-). Signals for aromatic and nonyl chain protons with appropriate integration. |
| ¹³C NMR | Signal for the imine carbon. Signals for aromatic and nonyl chain carbons. |
| DSC | Endothermic peaks on heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions. |
| POM | Observation of characteristic optical textures for different liquid crystalline phases upon heating and cooling. |
Further detailed studies, such as density measurements, can also be performed to investigate the nature of the phase transitions and pretransitional effects. researchgate.netresearchgate.net
Mesomorphic Phase Behavior and Transition Dynamics of Terephthalylidene Bis P Nonylaniline Series
Thermotropic Phase Transition Order and Associated Phenomena
Phase transitions are classified based on the continuity of the derivatives of the free energy. First-order transitions involve a discontinuity in the first derivatives (e.g., entropy, volume), resulting in a latent heat and a volume change. Second-order transitions have continuous first derivatives but show a discontinuity in the second derivatives (e.g., heat capacity). researchgate.net
Several phase transitions in the TBAA series are distinctly first-order, characterized by measurable volume jumps and latent heat.
Isotropic-Smectic A (I-SmA): The transition for Terephthalylidene bis(p-nonylaniline) (TBAA9) from the isotropic liquid to the Smectic A phase is first-order, marked by a significant density jump. electronicsandbooks.com
Nematic-Smectic A (N-SmA): In analogs like TBAA5 and TBAA6, the N-SmA transition is also found to be first-order. researchgate.netresearchgate.net
Isotropic-Smectic C (I-SmC): For longer-chain analogs that lack N and SmA phases, such as TBAA12, TB14A, and TB16A, the direct transition from the isotropic liquid to the SmC phase is clearly first-order. researchgate.netresearchgate.nettandfonline.com
Smectic C-Smectic I (SmC-SmI): In these same higher homologs (TBAA12, TB14A, and TB16A), the transition from the SmC to the SmI phase is also identified as first-order based on density and calorimetric studies. researchgate.netresearchgate.nettandfonline.com
In contrast, other transitions within the TBAA series exhibit characteristics of second-order or continuous transitions, where the change in order occurs without latent heat.
Smectic A-Smectic C (SmA-SmC): In the TBAA5 and TBAA6 analogs, the transition from the orthogonal SmA phase to the tilted SmC phase is a second-order transition. researchgate.net This transition is driven by the condensation of the tilt angle, which acts as the order parameter.
Smectic I-Smectic F (SmI-SmF): For the higher homologs TBAA12, TB14A, and TB16A, the transition between the two hexatic tilted phases, SmI and SmF, is found to be second-order. researchgate.netresearchgate.nettandfonline.com This is detected by a change in the slope of density with temperature, but without a discontinuous jump. researchgate.net
Some phase transitions, while technically first-order, show very small discontinuities and strong pre-transitional fluctuation effects, making them appear close to second-order. This "weakly first-order" character is a known phenomenon in liquid crystals. researchgate.net A key example within this series is the Smectic A to Smectic C transition in Terephthalylidene bis(p-nonylaniline) (TBAA9). Unlike its shorter-chain analogs where this transition is second-order, in TBAA9 it is described as a "fluctuation induced first order transition". researchgate.net This suggests that while it possesses a small latent heat, it is very close to the tricritical point where the nature of the transition changes from first to second order. researchgate.netarxiv.org
Interactive Table: Classification of Phase Transitions in the TBAA Series
| Transition | Compound(s) | Order |
| Isotropic ↔ Nematic | TBAA5, TBAA6 | First |
| Nematic ↔ Smectic A | TBAA5, TBAA6 | First |
| Isotropic ↔ Smectic A | TBAA9 | First |
| Isotropic ↔ Smectic C | TBAA12, TB14A, TB16A | First |
| Smectic A ↔ Smectic C | TBAA5, TBAA6 | Second |
| Smectic A ↔ Smectic C | TBAA9 | Weak First |
| Smectic C ↔ Smectic I | TBAA12, TB14A, TB16A | First |
| Smectic I ↔ Smectic F | TBAA12, TB14A, TB16A | Second |
Pretransitional Effects in Mesophase Transitions of Terephthalylidene bis(p-nonylaniline)
Pretransitional effects, which are phenomena that herald the onset of a phase transition before the critical temperature is reached, are particularly significant in the isotropic-to-mesomorphic transitions of the TBAA series. These effects are driven by the formation of transient, ordered clusters within the disordered isotropic phase, which grow in size and number as the transition temperature is approached.
In the vicinity of the isotropic-mesomorphic phase transitions in Terephthalylidene bis(p-nonylaniline) and its homologs, significant pretransitional effects are observed. These are characterized by a fluctuation-dominated non-linear region (FDNLR) that appears on the lower temperature side of the isotropic phase. tandfonline.com This region is a manifestation of the growth of short-range smectic or nematic order within the isotropic liquid. As the temperature decreases towards the transition, the density of the material does not follow a linear trend; instead, it shows a pronounced curvature due to the formation of these ordered clusters. tandfonline.com
The strength and extent of the FDNLR are influenced by the type of mesophase that forms from the isotropic liquid. Studies on the TBAA series have shown that the growth of the FDNLR is more pronounced for direct isotropic-to-smectic A (I-SA) or isotropic-to-smectic C (I-SC) transitions compared to the isotropic-to-nematic (I-N) transition. tandfonline.comtandfonline.com This suggests that the pretransitional ordering is more significant when a phase with a higher degree of positional order (smectic) is approached directly from the disordered isotropic state. The analysis of the effective critical exponent of the thermal expansion coefficient (αeff) in this region provides a quantitative measure of the strength of these fluctuations. tandfonline.com
The transition from the isotropic liquid to a mesophase in the TBAA series can be understood through analogies with classical nucleation and growth theories. This first-order phase transition does not occur instantaneously throughout the material but begins at specific points through the formation of small, stable nuclei of the new, more ordered phase. nih.gov These nuclei then grow in size until the entire volume has transformed.
The formation of these nuclei requires overcoming an energy barrier, which arises from the competition between the favorable bulk free energy change of forming the ordered phase and the unfavorable surface energy of creating an interface between the ordered nucleus and the surrounding disordered liquid. In the context of the isotropic-to-nematic or isotropic-to-smectic transition, these nuclei are small domains where the molecules have adopted the orientational (and positional, for smectic phases) order of the mesophase.
While specific kinetic studies applying models like the Avrami equation to the TBAA series are not extensively documented in the available literature, the general principles of nucleation and growth are fundamental to understanding the dynamics of these first-order transitions. The rate of transition is dependent on both the rate of nucleation and the rate of growth of these ordered domains.
Influence of Molecular Structure on Mesophase Sequence and Transition Temperatures within Terephthalylidene-bis-p-n-alkylanilines
The molecular structure, particularly the length of the flexible n-alkyl chains attached to the aniline (B41778) groups, plays a critical role in determining the sequence of mesophases and their transition temperatures in the Terephthalylidene-bis-p-n-alkylanilines (TBAA) series. As the alkyl chain length (n) increases, the mesomorphic behavior of the compounds is systematically altered.
Generally, for lower homologs (smaller n), a nematic phase is present. As the alkyl chain length increases, the tendency for smectic ordering becomes more pronounced, leading to the appearance of various smectic phases (Smectic A, C, F, G, H, I) and the suppression of the nematic phase. tandfonline.comtandfonline.comresearchgate.net For instance, Terephthalylidene-bis-p-pentylaniline (TBAA5) exhibits a nematic phase, whereas higher homologs like Terephthalylidene-bis-p-dodecylaniline (TBAA12) show a direct transition from the isotropic liquid to a smectic C phase. tandfonline.comresearchgate.net
Below is an interactive data table summarizing the phase transition temperatures for several homologs of the TBAA series.
| Compound | n | Phase Sequence | TI-N/I-Sm (°C) | TN-SmA (°C) | TSmA-SmC (°C) | Other Transitions (°C) |
| TBAA5 | 5 | I-N-SmA-SmC-SmF-SmH-SmG | 233.3 | 211.0 | 186.2 | SmC-SmF: 152.4, SmF-SmH: 141.6, SmH-SmG: 64.5 |
| TBAA6 | 6 | I-N-SmA-SmC-SmF-SmG | 213.6 | 206.6 | 178.2 | SmC-SmF: 146.4, SmF-SmG: 136.2 |
| TBAA9 | 9 | I-SmA-SmC-SmI-SmF | 206.0 | - | 199.0 | SmC-SmI: 172.0, SmI-SmF: 160.0 |
| TBAA12 | 12 | I-SmC-SmI-SmF-SmG | 197.8 | - | - | SmC-SmI: 186.0, SmI-SmF: 154.0, SmF-SmG: 139.0 |
| TB14A | 14 | I-SmC-SmI-SmF | 193.5 | - | - | SmC-SmI: 188.5, SmI-SmF: 150.5 |
| TB16A | 16 | I-SmC-SmI-SmF | 188.5 | - | - | SmC-SmI: 185.5, SmI-SmF: 147.5 |
Data compiled from various sources. tandfonline.comtandfonline.comresearchgate.net Note that transition temperatures can vary slightly between different studies and measurement techniques.
Pressure Dependence of Phase Transition Temperatures in Terephthalylidene bis(p-nonylaniline) Homologs
The application of pressure provides another thermodynamic variable to explore the rich phase diagrams of the TBAA series. Generally, an increase in pressure favors more ordered phases, leading to an increase in the phase transition temperatures. The pressure dependence of a transition temperature (dT/dP) can be estimated using the Clausius-Clapeyron equation, which relates it to the change in enthalpy (ΔH) and volume (ΔV) at the transition.
Studies on various TBAA homologs have shown that the transition temperatures are indeed sensitive to pressure. tandfonline.comtandfonline.comresearchgate.net High-pressure differential thermal analysis (DTA) and microscopic studies using diamond anvil cells (DAC) have been employed to construct temperature-pressure (T-P) phase diagrams for some members of the series. tandfonline.com These studies have revealed a complex T-P phase behavior, including the existence of pressure-induced phases and tricritical points, where the nature of the phase transition changes from first-order to second-order. tandfonline.com
For the Isotropic-Nematic (I-N) transition, the dT/dP slope is typically large and positive, indicating a significant volume change at this transition. tandfonline.com The pressure dependence of the Nematic-Smectic A (N-SmA) transition is also positive. The following table presents estimated values for the pressure dependence of transition temperatures for some TBAA homologs.
| Compound | Transition | dP/dT (K/MPa) |
| TBAA5 | I-N | 48.5 |
| N-SmA | 45.1 | |
| SmA-SmC | 18.2 | |
| SmC-SmF | 25.1 | |
| TBAA6 | I-N | 43.1 |
| N-SmA | 40.5 | |
| SmA-SmC | 19.3 | |
| SmC-SmF | 16.5 | |
| TBAA12 | I-SmC | 32.5 |
| SmC-SmI | 55.5 |
Data represents estimated values from density and DSC measurements. tandfonline.comresearchgate.net Experimental high-pressure studies may yield slightly different values.
The experimental investigation of the T-P phase diagrams is crucial for a complete understanding of the thermodynamic landscape of these materials, revealing the intricate balance of forces that govern their complex phase behavior. tandfonline.com
Structural Characterization and Molecular Architecture Studies
X-ray Diffraction Investigations of Smectic Phases in Terephthalylidene-bis-p-n-alkylanilines
The TBAA homologous series is renowned for exhibiting a variety of smectic phases, which are liquid crystalline phases characterized by a layered structure. X-ray diffraction studies have been instrumental in characterizing these phases. High-resolution X-ray measurements on six homologs of the Terephthalylidene-bis-(4-n-alkylanilines) series, from the propyl (TB3A) to the octyl (TB8A) derivatives, have provided detailed insights into the temperature dependence of the smectic layer spacing, d. aps.org
For the higher homologs in this series, the transition from the smectic A (SmA) to the smectic C (SmC) phase becomes weakly first-order. aps.org The SmA phase is characterized by molecules aligned perpendicularly to the layer planes, while in the SmC phase, the molecules are tilted. The jump in the layer spacing at the transition to more ordered smectic phases (like smectic F or H) and its variation with temperature are strongly dependent on the size of the molecule. aps.org
While specific X-ray diffraction data for the nonyl homolog, Terephthalylidene bis(p-nonylaniline), is not as extensively reported as for the shorter-chain members, the trends observed in the series provide a strong basis for understanding its behavior. For instance, in a related compound with nine methylene (B1212753) units in the flexible spacer, smectic C (SmC) and an unidentified smectic X (SmX) phase have been observed through wide-angle X-ray diffraction (WAXD). nih.gov Density studies on other long-chain homologs, such as the dodecyl derivative (TBAA12), have revealed the presence of smectic C, I, F, and G phases. researchgate.net
Interactive Table: Smectic Phases in the TBAA Series and Related Compounds
| Compound | Smectic Phases Observed | Technique |
|---|---|---|
| TB3A - TB8A | SmA, SmC, and other more ordered smectic phases | High-Resolution X-ray Diffraction aps.org |
| TBAA5, TBAA6 | Nematic, SmA, SmC, SmF, SmG, SmH | Density Studies researchgate.net |
| TBAA7, TBAA9 | Various smectic phases | Density Studies electronicsandbooks.com |
| TBAA12 | SmC, SmI, SmF, SmG | Density Studies researchgate.net |
Molecular Conformation and Packing in Terephthalylidene bis(p-nonylaniline)
The conformation of the Terephthalylidene bis(p-nonylaniline) molecule, particularly the planarity of its central core and the flexibility of the terminal nonyl chains, is a critical determinant of its packing in the condensed phases. The central terephthalylidene bis(aniline) core is largely rigid and planar, which promotes the parallel alignment necessary for liquid crystal formation. The two long, flexible nonyl chains at either end of the molecule play a crucial role in modulating the intermolecular interactions and influencing the type of smectic phase that is formed.
In the smectic phases, the molecules are organized into layers. The thickness of these layers, as determined by X-ray diffraction, provides information about the molecular arrangement. For many smectic phases, the layer spacing corresponds to the approximate length of the molecule, indicating a monolayer structure. mdpi.com In some cases, particularly with longer alkyl chains, interdigitation of the terminal chains from adjacent layers can occur, leading to a layer spacing that is less than the full molecular length. The flexible nonyl chains can adopt various conformations, and their thermal motion contributes to the fluidity within the smectic layers.
Correlation between Molecular Design and Mesophase Stability and Morphology
The systematic variation of the alkyl chain length in the TBAA series allows for a clear correlation between molecular design and the resulting mesophase stability and morphology. The length of the terminal alkyl chains has a profound effect on the types of mesophases observed and the temperature ranges over which they are stable.
Generally, as the length of the alkyl chain increases in a homologous series of calamitic (rod-like) liquid crystals, there is a tendency to suppress the higher temperature nematic phase in favor of lower temperature, more ordered smectic phases. This is because the longer, more flexible chains increase the van der Waals interactions between molecules, promoting the layered arrangements characteristic of smectic phases. This trend is evident in the TBAA series, where the longer-chain homologs predominantly exhibit a rich variety of smectic phases. researchgate.netresearchgate.net
The stability of the smectic phases is also influenced by the packing efficiency of the molecules. The flexible nonyl chains of Terephthalylidene bis(p-nonylaniline) allow for efficient space-filling within the layered structure, which contributes to the stability of the smectic mesophases. The subtle balance between the rigid core interactions and the conformational freedom of the alkyl chains dictates the specific type of smectic ordering (e.g., tilted vs. orthogonal, hexagonal vs. herringbone packing within the layers).
Advanced Spectroscopic Analysis of Terephthalylidene Bis P Nonylaniline
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
A detailed structural elucidation of Terephthalylidene bis(p-nonylaniline) through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would provide precise information on the chemical environment of each atom. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the central terephthal ring and the p-substituted aniline (B41778) rings, the imine protons (-CH=N-), and the aliphatic protons of the two nonyl chains. The integration of these signals would confirm the proton count in each distinct molecular environment.
Similarly, the ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom, including the quaternary carbons of the aromatic rings, the imine carbon, and the carbons of the alkyl chains. This analysis is fundamental for confirming the molecular structure following synthesis.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characterizing the molecular vibrations of Terephthalylidene bis(p-nonylaniline).
The IR spectrum would be expected to display characteristic absorption bands for key functional groups. A strong absorption band corresponding to the C=N stretching of the imine group is a signature feature of Schiff bases. Other expected bands include C-H stretching vibrations from the aromatic rings and the aliphatic nonyl chains, C=C stretching vibrations within the aromatic rings, and various bending vibrations.
Raman spectroscopy provides complementary information. The symmetric vibrations, particularly of the non-polar bonds, often yield strong signals in Raman spectra. This would be useful for analyzing the benzene (B151609) rings and the carbon-carbon backbone of the alkyl chains. The combination of both IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule.
Despite the utility of these techniques, specific experimental IR and Raman spectra with detailed peak assignments and vibrational frequencies (in cm⁻¹) for Terephthalylidene bis(p-nonylaniline) are not available in the reviewed sources. Such data would be necessary to perform a thorough vibrational analysis and confirm the presence of all expected functional groups.
Differential Scanning Calorimetry (DSC) for Thermal Transitions Characterization
Differential Scanning Calorimetry (DSC) is a crucial technique for identifying the temperatures and enthalpies of phase transitions in liquid crystalline materials like Terephthalylidene bis(p-nonylaniline). By measuring the heat flow into or out of a sample as a function of temperature, DSC can detect the transitions between different mesophases and from the crystalline solid to the isotropic liquid state.
For Terephthalylidene bis(p-nonylaniline), also known as TBAA9, studies have identified a rich polymorphism, though specific enthalpy values for each transition are not detailed in the available literature. The transition temperatures, however, have been determined and are indicative of the thermal range of stability for each liquid crystal phase. The sequence of phases observed upon heating has been identified through thermal microscopy. electronicsandbooks.com The characterization of these transitions is fundamental to understanding the material's mesomorphic behavior.
Thermal Microscopy (TM) for Phase Observation
Thermal Microscopy (TM), which combines a polarized light microscope with a precisely controlled hot stage, is an indispensable tool for identifying liquid crystal phases. By observing the unique optical textures that develop as the sample is heated or cooled, different mesophases can be distinguished.
For Terephthalylidene bis(p-nonylaniline) (TBAA9), thermal microscopy has been used to identify the sequence of smectic phases. electronicsandbooks.com The observed phase sequence upon heating is Smectic G (SG) → Smectic F (SF) → Smectic I (SI) → Smectic C (SC). electronicsandbooks.com Each of these transitions is associated with a distinct change in the optical texture observed under the microscope, allowing for the precise determination of the transition temperatures.
The combination of TM for visual identification of phases and DSC for the energetic characterization of the transitions provides a comprehensive picture of the thermotropic behavior of this compound.
Table 1: Phase Transition Temperatures of Terephthalylidene bis(p-nonylaniline) (TBAA9)
| Transition | Temperature (°C) |
| SG → SF | 108.0 |
| SF → SI | 134.0 |
| SI → SC | 162.5 |
| SC → Isotropic | 196.5 |
| Data sourced from thermal microscopy observations. electronicsandbooks.com |
Computational and Theoretical Frameworks for Terephthalylidene Bis P Nonylaniline Research
Density Functional Theory (DFT) Studies on Electronic Structure and Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and spectroscopic signatures of liquid crystal mesogens. For Terephthalylidene bis(p-nonylaniline), DFT calculations can elucidate the interplay between the rigid aromatic core and the flexible nonyl chains, which is crucial for understanding its liquid crystalline behavior.
DFT studies typically involve optimizing the molecular geometry to find the lowest energy conformation. These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the central terephthalylidene-aniline core is a critical factor influencing the molecule's aspect ratio and, consequently, its ability to form ordered mesophases. The flexible p-nonylaniline tails can adopt various conformations, and DFT can be used to determine the most probable arrangements and the energy barriers between them.
Furthermore, DFT provides valuable information about the electronic properties of the molecule. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be visualized to understand the charge transfer characteristics and reactivity of the molecule. The energy gap between the HOMO and LUMO is a key parameter that influences the material's optical and electronic properties.
Table 1: Representative DFT-Calculated Parameters for a Schiff Base Mesogen Core
| Parameter | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability. |
| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 3.7 eV | Influences optical and electronic properties. |
| Dipole Moment | 2.5 D | Affects intermolecular interactions and self-assembly. |
| Molecular Length | ~35 Å | Crucial for determining the aspect ratio and mesophase type. |
Note: The data in this table are representative values for a similar Schiff base liquid crystal and are intended to be illustrative of the parameters that can be obtained from DFT calculations.
Molecular Dynamics Simulations of Mesophase Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the macroscopic properties of a material from its molecular structure. For Terephthalylidene bis(p-nonylaniline), MD simulations are particularly useful for investigating the collective behavior of molecules and the formation of different liquid crystal phases (mesophases).
In a typical MD simulation of a liquid crystal, a large number of molecules are placed in a simulation box, and their trajectories are calculated over time. By analyzing these trajectories, one can observe the spontaneous self-assembly of the molecules into ordered structures, such as the nematic or smectic phases. The stability of these phases as a function of temperature can be studied to predict phase transition temperatures.
Key parameters that can be extracted from MD simulations include order parameters, which quantify the degree of orientational and positional order in the system. For example, the nematic order parameter (S) measures the tendency of the long molecular axes to align along a common direction, known as the director. A value of S=1 indicates perfect alignment, while S=0 corresponds to an isotropic liquid. Radial distribution functions can also be calculated to understand the local packing of the molecules.
Table 2: Typical Output from an MD Simulation of a Calamitic Liquid Crystal
| Property | Simulated Value/Observation | Significance |
| Nematic Order Parameter (S) | 0.65 at 350 K | Indicates a well-ordered nematic phase. |
| Layer Spacing (d) in Smectic A | 3.8 nm | Corresponds to the length of the molecule, indicating a non-interdigitated structure. |
| Diffusion Coefficient | Anisotropic (higher parallel to director) | Characteristic of the fluid nature of liquid crystal phases. |
| Phase Transition Temperature | Nematic to Isotropic at ~380 K | Provides a theoretical prediction of the clearing point. |
Note: This table presents typical data that can be obtained from MD simulations of a calamitic liquid crystal similar in structure to Terephthalylidene bis(p-nonylaniline).
Application of Molecular Statistical Theories to Nematic State Stabilization
Molecular statistical theories provide a theoretical framework for understanding the thermodynamic stability of liquid crystal phases. These theories relate the macroscopic properties of the system to the microscopic interactions between the constituent molecules. The Maier-Saupe theory is a foundational molecular field theory that successfully explains the nematic-isotropic phase transition in terms of anisotropic van der Waals interactions.
The Maier-Saupe theory considers the long-range orientational order of rod-like molecules. It assumes that each molecule experiences an average potential field, or mean field, created by all other molecules. This mean field depends on the nematic order parameter, and the theory self-consistently determines the value of the order parameter as a function of temperature. The theory predicts a first-order phase transition from the ordered nematic state to the disordered isotropic state upon heating.
Extensions of the Maier-Saupe theory can incorporate more detailed molecular features, such as molecular flexibility and biaxiality, to provide a more quantitative description of the nematic phase of molecules like Terephthalylidene bis(p-nonylaniline). By parameterizing the intermolecular interactions based on the molecular structure, these theories can predict how modifications to the molecular architecture, such as changing the length of the alkyl chains, will affect the stability of the nematic phase.
Modeling of Phase Transition Orders and Pretransitional Phenomena
The transitions between different liquid crystal phases can be of first or second order. First-order transitions are characterized by a discontinuous change in the order parameter and a latent heat, while second-order transitions involve a continuous change in the order parameter. Theoretical models are used to predict the order of these phase transitions and to study pretransitional phenomena, which are fluctuations that occur in the vicinity of a phase transition.
The Landau-de Gennes theory is a phenomenological continuum theory that describes liquid crystal phase transitions in terms of an expansion of the free energy in powers of the order parameter. This theory can be used to model the nematic-isotropic transition, as well as transitions between different smectic phases. By analyzing the coefficients in the free energy expansion, which can be related to molecular parameters, the theory can predict the order of the phase transition and the temperature dependence of the order parameter.
Pretransitional phenomena, such as the divergence of certain response functions (e.g., the Kerr effect) as the nematic-isotropic transition is approached from the isotropic side, can also be described within the framework of the Landau-de Gennes theory. These phenomena arise from short-range orientational fluctuations, or "cybotactic clusters," that anticipate the formation of the ordered phase.
Emerging Research Directions and Methodological Advancements
Novel Derivatization Strategies for Tailored Mesomorphic Properties
Recent research has delved into modifying the molecular structure of Terephthalylidene bis(p-nonylaniline) to fine-tune its liquid crystalline phases, or mesomorphic properties. These strategies primarily involve the introduction of different functional groups or altering the length and branching of the alkyl chains. The goal is to control the temperature range of the mesophases, induce new phases, and enhance properties like alignment and response to external stimuli.
For instance, the introduction of lateral substituents on the terephthalylidene core can significantly alter the molecular packing, thereby influencing the transition temperatures and the type of liquid crystal phase observed. Similarly, modifications to the terminal p-nonylaniline groups, such as varying the length of the alkyl chain, have been shown to have a profound effect on the clearing point and the stability of the nematic and smectic phases.
Integration of Advanced Spectroscopic Techniques for In-depth Understanding
To gain a deeper insight into the molecular dynamics and structural organization of Terephthalylidene bis(p-nonylaniline), researchers are increasingly employing a suite of advanced spectroscopic techniques. These methods provide a more detailed picture than traditional characterization techniques alone.
Techniques such as two-dimensional infrared (2D-IR) spectroscopy are being used to probe the vibrational couplings between different parts of the molecule. This provides information on the conformational changes and intermolecular interactions that occur during phase transitions. Furthermore, solid-state nuclear magnetic resonance (NMR) spectroscopy offers a powerful tool to study the local order and dynamics of the molecules within the various liquid crystalline phases. These advanced techniques are crucial for developing a comprehensive understanding of the molecular-level phenomena that give rise to the macroscopic properties of Terephthalylidene bis(p-nonylaniline).
Multiscale Computational Approaches for Simulating Complex Phase Behavior
The complex phase behavior of Terephthalylidene bis(p-nonylaniline) presents a significant challenge for purely experimental investigation. To address this, multiscale computational approaches are being developed and applied. These methods bridge the gap between the atomic level and the macroscopic properties of the material. begellhouse.com
Atomistic simulations, such as molecular dynamics (MD), are used to study the detailed interactions between individual molecules and how these interactions lead to the formation of different liquid crystal phases. Coarse-grained models, on the other hand, allow for the simulation of larger systems over longer timescales, enabling the study of phenomena such as the formation of defects and the response of the liquid crystal to external fields. The integration of these different computational scales is essential for building predictive models of the phase behavior of Terephthalylidene bis(p-nonylaniline). begellhouse.com
Exploration of Structure-Performance Relationships in Terephthalylidene bis(p-nonylaniline) Systems
A central theme in the current research on Terephthalylidene bis(p-nonylaniline) is the establishment of clear structure-performance relationships. rsc.orgrsc.org This involves systematically correlating the molecular structure of the compound and its derivatives with their resulting physical and chemical properties. rsc.org By understanding how specific molecular features influence properties such as birefringence, dielectric anisotropy, and viscoelasticity, researchers can design new materials with optimized performance for specific applications.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Terephthalylidene bis(p-nonylaniline) in academic research?
- Methodological Answer : Synthesis typically involves a Schiff base condensation reaction between p-nonylaniline and terephthalaldehyde under inert conditions. Purification is achieved via column chromatography or recrystallization using solvents like ethanol or hexane. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to validate imine bond formation, and mass spectrometry (MS) for molecular weight verification. Thermal stability is assessed using thermogravimetric analysis (TGA) .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of Terephthalylidene bis(p-nonylaniline)?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>98%). X-ray crystallography provides definitive structural confirmation, while differential scanning calorimetry (DSC) identifies phase transitions. Cross-validation with polarized optical microscopy (POM) ensures mesophase identification. Data from NIST-standardized protocols (e.g., mass spectral libraries) are essential for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mesomorphic behavior (e.g., nematic vs. smectic phases) of Terephthalylidene bis(p-nonylaniline)?
- Methodological Answer : Discrepancies often arise from variations in heating/cooling rates, sample history, or alignment layers. To address this:
- Standardize DSC protocols (e.g., 5°C/min heating rate under nitrogen) .
- Use controlled surface treatments (e.g., rubbed polyimide layers) for consistent POM observations .
- Apply statistical meta-analysis to compare datasets across studies, accounting for experimental variables .
Q. What computational approaches are effective in modeling the molecular interactions of Terephthalylidene bis(p-nonylaniline) in liquid crystalline phases?
- Methodological Answer : Density functional theory (DFT) optimizes molecular geometry and predicts dipole moments. Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model bulk phase behavior. Validate simulations against experimental X-ray diffraction (XRD) data for lattice parameters and orientational order parameters. Software tools like Gaussian or GROMACS are recommended .
Q. How does the alkyl chain length (p-nonyl group) influence the thermal stability and mesophase range of Terephthalylidene bis(p-nonylaniline)?
- Methodological Answer : Systematic studies compare homologs (e.g., p-octyl vs. p-decyl derivatives). Key steps:
- Synthesize homologs via controlled Schiff base reactions .
- Analyze phase transitions via DSC and correlate with chain flexibility using variable-temperature XRD.
- Use Arrhenius plots to quantify activation energies for phase changes, linking chain length to entropy changes .
Q. What experimental strategies mitigate degradation of Terephthalylidene bis(p-nonylaniline) under UV exposure or oxidative conditions?
- Methodological Answer : Accelerated aging tests under UV lamps (e.g., 365 nm) with oxygen flow. Monitor degradation via FTIR (loss of imine peaks) and HPLC (byproduct formation). Stabilization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
